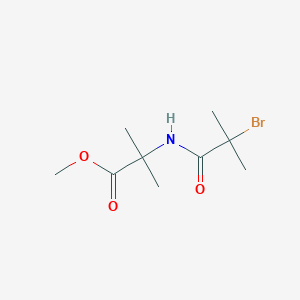

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate

Description

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate (CAS 151142-96-0) is a brominated amide ester with the molecular formula C₁₀H₁₆BrNO₃ and a molecular weight of 278.15 g/mol. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

methyl 2-[(2-bromo-2-methylpropanoyl)amino]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-8(2,10)6(12)11-9(3,4)7(13)14-5/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZDVVYQNWBTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(C)(C)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methyl-2-phenylpropanoic Acid Derivatives

One common approach is selective bromination of 2-methyl-2-phenylpropanoic acid derivatives in an aqueous medium under controlled pH conditions. Bromination is conducted with bromine in the presence of sodium carbonate or bicarbonate to maintain a neutral to slightly alkaline pH (~7), which favors selective α-bromination without over-bromination or side reactions.

Reaction conditions:

- Temperature: 25–35°C,

- Bromine equivalents: 1 to 2 equivalents relative to substrate,

- Reaction time: Several hours (e.g., 3 hours bromine addition followed by 10 hours stirring),

- Medium: Water with sodium bicarbonate or carbonate buffer,

- Extraction: Organic solvent such as dichloromethane or toluene for product isolation.

Outcome:

- High selectivity for 2-(4-bromophenyl)-2-methylpropanoic acid,

- Yields around 78–81% after purification,

- Purity >98% by gas chromatography.

This method is scalable and has been demonstrated on kilogram scales with careful pH control and temperature management to optimize yield and purity.

Alternative Bromination Approaches

Bromination can also be performed in acidic or neutral conditions, but neutral or slightly alkaline conditions are preferred to avoid side reactions and degradation of sensitive groups. The reaction is heterogeneous, often with solid substrate suspended in aqueous media, requiring efficient stirring and controlled bromine addition to ensure complete and selective bromination.

Amide Bond Formation

The brominated acid intermediate is then converted into the corresponding amide through coupling with an amine.

- Typical amines used include piperonylamine or other primary amines depending on target derivatives.

- Coupling reagents: carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or other activating agents like N-hydroxysuccinimide (NHS) esters.

- Catalysts: 4-dimethylaminopyridine (DMAP) is often used to facilitate the reaction.

- Solvent: dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

- Reaction time: 12–16 hours under stirring.

For example, 2-bromo-2-methylpropanoic acid is activated by NHS and DCC in DCM with DMAP, then reacted with the amine to form the amido intermediate in yields around 70–80% after chromatographic purification.

Esterification to Methyl Ester

The final step involves esterification of the carboxylic acid group to form the methyl ester.

Conditions:

- Acid catalysis using sulfuric acid or other strong acids,

- Solvent: methanol or methanol-toluene mixtures,

- Temperature: 60–70°C,

- Time: 16 hours or until completion monitored by gas chromatography.

Work-up:

- Washing with water, sodium carbonate solution, and brine to remove acid and impurities,

- Distillation under reduced pressure to isolate the methyl ester product.

This step converts the brominated amido acid into methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate with high purity (~99%) and yields typically around 79%.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Key Parameters | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination of acid | 2-methyl-2-phenylpropanoic acid, Br2, Na2CO3, H2O | 25–35°C, pH ~7, 3+10 h reaction | 78–81 | >98 | Selective α-bromination, aqueous medium |

| 2 | Amide bond formation | Brominated acid, amine, DCC, NHS, DMAP, DCM | RT, 12–16 h | 70–80 | >95 | Carbodiimide coupling |

| 3 | Esterification to methyl ester | Sulfuric acid, methanol, toluene | 63–67°C, 16 h | 79 | ~99 | Acid-catalyzed esterification |

Additional Research Findings

- The bromination step is sensitive to pH and temperature; maintaining pH near neutral prevents side reactions and ensures product selectivity.

- Using NHS esters for amide coupling improves reaction efficiency and product purity compared to direct carbodiimide coupling.

- Esterification under acidic conditions is robust and provides high yields with minimal side products.

- Alternative synthetic routes involving Mitsunobu reactions or phenol displacement have been reported for related compounds but are less common for this specific this compound structure.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions:

Nucleophiles: Such as hydroxide ions for substitution reactions.

Bases: Such as sodium hydroxide for elimination reactions.

Acids/Bases: For hydrolysis reactions.

Major Products:

Substitution Products: Depending on the nucleophile used.

Alkenes: From elimination reactions.

Acids and Amines: From hydrolysis reactions.

Scientific Research Applications

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate involves its reactivity with various nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds and structures. The amide and ester groups can undergo hydrolysis, leading to the release of corresponding acids and amines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Bromoamido Group vs. Bromophenyl/Amino Groups The target compound’s bromoamido group (–NH–CO–CBr(CH₃)₂) offers dual reactivity: the amide can participate in hydrogen bonding, while the bromine atom enables cross-coupling (e.g., Suzuki or Ullmann reactions). In contrast, Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS 1184629-78-4) replaces the amido group with an amino (–NH₂) and bromophenyl group, enhancing nucleophilicity for coupling reactions .

Ester Modifications 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate (CAS 1228427-76-6) introduces a dithio (–S–S–) bridge, which is redox-sensitive and useful in stimuli-responsive drug delivery systems . The ethoxy chain in 2-(2-(2-hydroxyethoxy)ethoxy)ethyl 2-bromo-2-methylpropanoate (CAS 872472-78-1) increases hydrophilicity, improving solubility in aqueous environments compared to the target compound’s methyl ester .

Aromatic vs. Aliphatic Substituents Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate (CAS 1803589-02-7) features a nitro (–NO₂) group on the aromatic ring, making the compound electron-deficient and reactive toward nucleophilic aromatic substitution. This contrasts with the aliphatic bromoamido group in the target compound .

Molecular Weight and Drug-Likeness The target compound’s molecular weight (278.15 g/mol) is within the range recommended by Lipinski’s rule of five (<500 g/mol), favoring oral bioavailability.

Biological Activity

Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate, also known as Methyl 2-bromo-2-methylpropanoate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C₅H₉BrO₂

- Molecular Weight: 181.028 g/mol

- Density: 1.4 ± 0.1 g/cm³

- Boiling Point: 145.8 ± 8.0 °C at 760 mmHg

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.028 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 145.8 ± 8.0 °C |

Biological Activity

Methyl 2-bromo-2-methylpropanoate has been studied for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. For example, studies have shown that derivatives of bromo compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation .

The mechanism by which methyl 2-bromo-2-methylpropanoate exerts its biological effects is not fully understood; however, it is believed to involve interactions with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Binding: It may bind to specific receptors on cell membranes, altering cellular responses to growth factors and hormones.

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-bromo-2-methylpropanoate:

- Study on Antimicrobial Activity :

- Investigation of Anticancer Effects :

- Mechanistic Studies :

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-(2-bromo-2-methylpropanamido)-2-methylpropanoate?

- Methodological Answer : The compound can be synthesized via a two-step process:

Amidation : React 2-bromo-2-methylpropanoyl chloride with a methyl 2-amino-2-methylpropanoate precursor under controlled conditions (e.g., using triethylamine as a base in anhydrous dichloromethane) .

Esterification : If the carboxylic acid intermediate is formed, employ acid-catalyzed esterification with methanol (H₂SO₄ or HCl as catalyst under reflux) .

- Key Considerations : Monitor reaction progress via TLC or LCMS to ensure complete conversion. Purify via column chromatography or recrystallization for high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- LCMS : To confirm molecular weight (e.g., [M+H]+ peak alignment) .

- ¹H/¹³C NMR : Analyze proton environments (e.g., methyl group splitting patterns at δ ~1.5 ppm, bromoamide protons at δ ~6-8 ppm) .

- HPLC : Assess purity (>98%) using reverse-phase methods with UV detection (retention time consistency) .

Advanced Research Questions

Q. How can contradictory NMR data for methyl group environments be resolved during structural analysis?

- Methodological Answer : Conflicting NMR signals may arise from:

- Steric Hindrance : Restricted rotation in the bromoamide moiety causing diastereotopic splitting. Use 2D NMR (e.g., NOESY) to confirm spatial arrangements .

- Impurities : Recrystallize the compound or employ preparative HPLC to isolate the target molecule. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What strategies optimize yield in the bromoamide coupling step, given steric hindrance challenges?

- Methodological Answer :

- Coupling Reagents : Use DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the acyl chloride, improving nucleophilic attack efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of bulky intermediates .

- Temperature Control : Maintain low temperatures (0–5°C) during acyl chloride addition to minimize side reactions .

Q. How does the bromine substituent influence reactivity in downstream transformations (e.g., nucleophilic substitution)?

- Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, facilitating:

- SN2 Reactions : Substitution with nucleophiles (e.g., amines, thiols) under basic conditions .

- Elimination : Risk of forming alkenes under strong base/high temperature; control via solvent polarity (e.g., DMSO vs. THF) and reaction time .

Safety and Handling

Q. What safety protocols are critical when handling brominated intermediates in this synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile brominated compounds .

- Waste Disposal : Collect brominated byproducts in halogenated waste containers. Neutralize acidic residues before disposal .

- Spill Management : Absorb spills with vermiculite and treat with sodium bicarbonate to neutralize reactive bromides .

Data Interpretation and Troubleshooting

Q. How to address inconsistent LCMS purity results post-synthesis?

- Methodological Answer :

- Column Choice : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar impurities .

- Ion Suppression : Check for matrix effects (e.g., residual salts) by diluting samples or using a cleanup cartridge .

Mechanistic Insights

Q. Why does the tert-butoxycarbonyl (Boc) group in analogous compounds improve reaction selectivity?

- Methodological Answer : The Boc group:

- Steric Protection : Shields the amide nitrogen, preventing unwanted nucleophilic attacks during esterification or bromination .

- Controlled Deprotection : Removable under mild acidic conditions (e.g., TFA in DCM), enabling stepwise synthesis of complex derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.